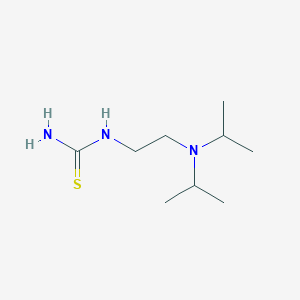

(2-Diisopropylamino-ethyl)-thiourea

Descripción general

Descripción

(2-Diisopropylamino-ethyl)-thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound this compound is characterized by the presence of a diisopropylamino group attached to an ethyl chain, which is further connected to a thiourea moiety. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Diisopropylamino-ethyl)-thiourea typically involves the reaction of diisopropylamine with ethyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Diisopropylamine+Ethyl isothiocyanate→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of high-purity starting materials and advanced purification techniques, such as column chromatography, can further enhance the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2-Diisopropylamino-ethyl)-thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

(2-Diisopropylamino-ethyl)-thiourea is a chemical compound with a variety of applications in scientific research, industry, and medicine. Thioureas, in general, are known for their use in pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

This compound has found use in diverse areas of scientific research:

- Chemistry As a building block in the synthesis of complex molecules and as a reagent in organic synthesis.

- Biology For potential biological activities, including antimicrobial and anticancer properties.

- Medicine In drug development, specifically in the design of enzyme inhibitors and receptor modulators.

- Industry In the production of specialty chemicals and materials like polymers and coatings.

Use as catalysts

Thiourea derivatives can act as organocatalysts in many reactions and play a promising role in molecular recognition, materials science, agriculture, pharmaceuticals, and biological activities . They also have significance in organic synthesis as complex formation agents and heterocycle synthons and have wide applications in biological systems .

Reactions

- Oxidation Oxidation of thioureas can result in sulfoxides and sulfones.

- Reduction Reduction can lead to thiols and amines.

- Substitution Depending on the reagents used, various substituted derivatives can be produced.

- Degradation The principal degradation product of o-ethyl s-2-diisopropylaminoethyl methylphosphonothiolate is diisopropylaminoethanethiol (DESH), which arises by cleavage of the P-S bond .

Other uses of thiourea

- Thiourea is used as an intermediate in the production of thiourea dioxide for wool and textile processing (30%), in ore leaching (25%), and in diazo papers .

- Thiourea can be used for photographic tanks and metal surfaces, for engraving metal surfaces, as an isomerization catalyst, in copper refining electrolysis, in electroplating, and as an antioxidant . It can also be used as a vulcanization accelerator, an additive for slurry explosives, as a viscosity stabilizer for polymer solutions, and as a mobility buffer in petroleum extraction . Additionally, it can be used for the removal of mercury from wastewater by chlorine–alkali electrolysis, and for gold and silver extraction from minerals .

Mecanismo De Acción

The mechanism of action of (2-Diisopropylamino-ethyl)-thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. In biological systems, it may interfere with cellular processes by binding to receptors or other biomolecules, thereby affecting signal transduction pathways and cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

- (2-Diisopropylamino)ethyl methacrylate

- N,N-Diisopropylethanolamine

- Diisopropylamine

Uniqueness

(2-Diisopropylamino-ethyl)-thiourea is unique due to the presence of both the diisopropylamino group and the thiourea moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while (2-Diisopropylamino)ethyl methacrylate is primarily used in polymer chemistry, this compound finds applications in both chemical synthesis and biological research.

Actividad Biológica

(2-Diisopropylamino-ethyl)-thiourea is a compound that has garnered interest in various biological applications due to its unique chemical structure and potential therapeutic properties. This article provides a comprehensive overview of its biological activities, including antibacterial, anticancer, antioxidant, and enzyme inhibitory effects, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the thiourea class, characterized by the presence of a diisopropylamino group linked to an ethyl chain and a thiourea moiety. The synthesis typically involves the reaction of diisopropylamine with ethyl isothiocyanate under controlled conditions, often in organic solvents like dichloromethane or ethanol.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In studies comparing its efficacy against various bacterial strains, it demonstrated minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. Notably, its inhibition zones were comparable to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

2. Anticancer Activity

The compound has also been explored for its anticancer properties. Various derivatives of thiourea, including this compound, have shown promising results in inhibiting cancer cell proliferation across multiple cell lines. IC50 values for these derivatives ranged from 1.29 to 20 µM, indicating potent activity against breast, pancreatic, and prostate cancer cells.

Case Study : A study reported that specific thiourea derivatives exhibited selective toxicity towards human leukemia cell lines with IC50 values as low as 1.50 µM, highlighting their potential as anticancer agents .

3. Antioxidant Activity

Antioxidant properties have been attributed to this compound as well. In DPPH radical scavenging assays, certain synthesized derivatives displayed significant antioxidant activity with IC50 values around 45 µg/mL, suggesting their potential use in mitigating oxidative stress-related diseases .

4. Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in various biological pathways. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's disease research.

| Enzyme | IC50 Range (nM) |

|---|---|

| AChE | 33.27 - 93.85 |

| BChE | 105.9 - 412.5 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can form hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism underlies its antibacterial and anticancer effects.

Propiedades

IUPAC Name |

2-[di(propan-2-yl)amino]ethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3S/c1-7(2)12(8(3)4)6-5-11-9(10)13/h7-8H,5-6H2,1-4H3,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCFOUJNSBNIJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=S)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649595 | |

| Record name | N-{2-[Di(propan-2-yl)amino]ethyl}thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-52-6 | |

| Record name | N-{2-[Di(propan-2-yl)amino]ethyl}thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.